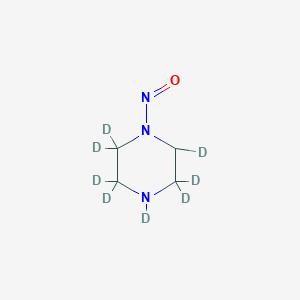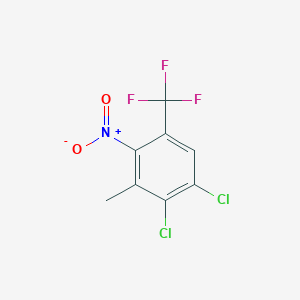
1,2-Dichloro-3-methyl-4-nitro-5-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dichloro-3-methyl-4-nitro-5-(trifluoromethyl)benzene is an aromatic compound characterized by the presence of multiple substituents on a benzene ring. This compound is notable for its unique combination of chlorine, methyl, nitro, and trifluoromethyl groups, which impart distinct chemical properties and reactivity.
Métodos De Preparación
The synthesis of 1,2-Dichloro-3-methyl-4-nitro-5-(trifluoromethyl)benzene typically involves multistep synthetic routes. One common method includes:
Friedel-Crafts Acylation: This step introduces an acyl group onto the benzene ring.
Reduction: The acyl group is then reduced to an alkane.
Nitration: Finally, a nitration reaction introduces the nitro group onto the benzene ring.
Industrial production methods may vary, but they generally follow similar principles, optimizing reaction conditions for large-scale synthesis.
Análisis De Reacciones Químicas
1,2-Dichloro-3-methyl-4-nitro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Commonly used to convert nitro groups to amines.
Substitution: Halogen atoms can be substituted with other groups using appropriate reagents.
Common reagents and conditions for these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as hydrogen gas in the presence of a catalyst. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2-Dichloro-3-methyl-4-nitro-5-(trifluoromethyl)benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications may still be under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,2-Dichloro-3-methyl-4-nitro-5-(trifluoromethyl)benzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of electron-withdrawing groups like nitro and trifluoromethyl can influence the compound’s reactivity and binding affinity to these targets. Specific pathways involved may include electrophilic aromatic substitution and other organic reaction mechanisms .
Comparación Con Compuestos Similares
Similar compounds to 1,2-Dichloro-3-methyl-4-nitro-5-(trifluoromethyl)benzene include:
1,4-Dichloro-2-(trifluoromethyl)benzene: Differing by the position of substituents and the absence of a nitro group.
1-Nitro-3-(trifluoromethyl)benzene: Lacks the chlorine and methyl groups, highlighting the unique combination of substituents in the target compound.
The uniqueness of this compound lies in its specific arrangement of substituents, which imparts distinct chemical properties and reactivity patterns.
Propiedades
Fórmula molecular |
C8H4Cl2F3NO2 |
|---|---|
Peso molecular |
274.02 g/mol |
Nombre IUPAC |
1,2-dichloro-3-methyl-4-nitro-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H4Cl2F3NO2/c1-3-6(10)5(9)2-4(8(11,12)13)7(3)14(15)16/h2H,1H3 |
Clave InChI |
OMYXIOPUPXYRPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC(=C1Cl)Cl)C(F)(F)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


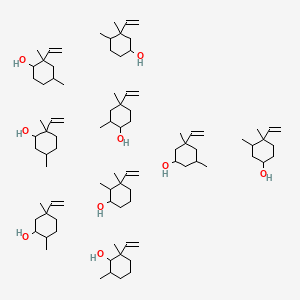
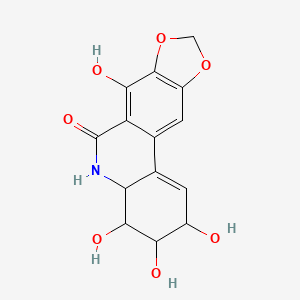

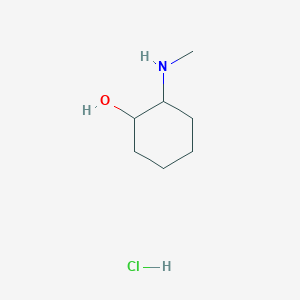
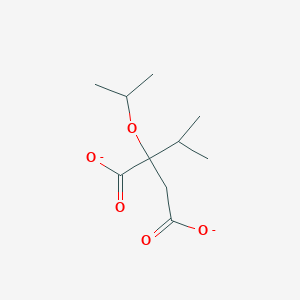
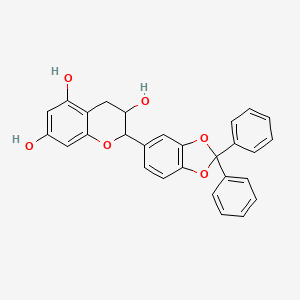
![but-2-enedioic acid;N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B13401094.png)
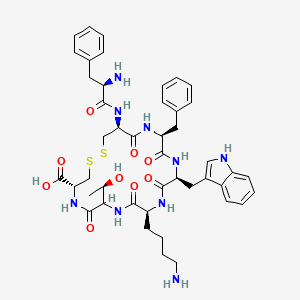
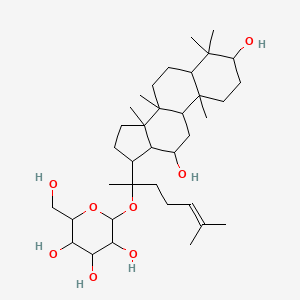
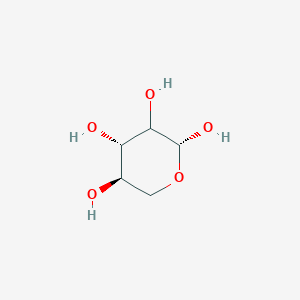

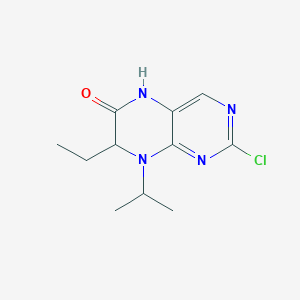
![3-(3-fluorophenyl)-2-[1-(7H-purin-6-ylamino)propyl]chromen-4-one](/img/structure/B13401122.png)
